REACTION_CXSMILES
|
[P:1]([O-:43])([O-:42])([O:3][C:4](C(C)(C)C)(C(C)(C)C)[N:5]1[CH:10]=[CH:9][C:8]([NH:11][C:12](=[O:32])[C:13]2[CH:18]=[CH:17][C:16]([C:19]([F:22])([F:21])[F:20])=[CH:15][C:14]=2[O:23][C:24]2[CH:29]=[CH:28][C:27]([F:30])=[CH:26][C:25]=2[CH3:31])=[CH:7][C:6]1=[O:33])=[O:2].C(O)(C)C>C(O)(=O)C>[P:1]([OH:43])([OH:42])([O:3][CH2:4][N:5]1[CH:10]=[CH:9][C:8]([NH:11][C:12](=[O:32])[C:13]2[CH:18]=[CH:17][C:16]([C:19]([F:20])([F:22])[F:21])=[CH:15][C:14]=2[O:23][C:24]2[CH:29]=[CH:28][C:27]([F:30])=[CH:26][C:25]=2[CH3:31])=[CH:7][C:6]1=[O:33])=[O:2]
|
Name
|
di-tert-butyl((4-(2-(4-fluoro-2-methylphenoxy)-4-(trifluoromethyl)benzamido)-2-oxopyridin-1(2H)-yl)methyl) phosphate
|
Quantity
|
2820.9 g
|
Type
|
reactant
|
Smiles
|
P(=O)(OC(N1C(C=C(C=C1)NC(C1=C(C=C(C=C1)C(F)(F)F)OC1=C(C=C(C=C1)F)C)=O)=O)(C(C)(C)C)C(C)(C)C)([O-])[O-]
|
Name
|
|
Quantity
|
25.4 L
|
Type
|
reactant
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
14.1 L
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Type
|
CUSTOM
|
Details
|
with stirring at 100 rpm
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted with an N2 inlet and a mechanical stirrer
|
Type
|
CUSTOM
|
Details
|
set at 40° C.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
resulting in a clear solution
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
ADDITION
|
Details
|
Water (5.6 liters) was added
|
Type
|
STIRRING
|
Details
|
After 4.5 hours of stirring
|
Duration
|
4.5 h
|
Type
|
TEMPERATURE
|
Details
|
heating
|
Type
|
WAIT
|
Details
|
The jacket temperature was ramped down to 19° C. over 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
the product began crystallizing out of solution
|
Type
|
FILTRATION
|
Details
|
The solid was collected by filtration
|
Type
|
WASH
|
Details
|
rinsed with acetone (5 liters)
|
Type
|
ADDITION
|
Details
|
The solid was added back into the reactor vessel, acetone
|
Type
|
ADDITION
|
Details
|
was added (8.5 liters)
|
Type
|
WAIT
|
Details
|
the jacket temperature was ramped to 45° C. over 10 minutes
|
Duration
|
10 min
|
Type
|
STIRRING
|
Details
|
the suspension was stirred
|
Type
|
WAIT
|
Details
|
After 40 minutes
|
Duration
|
40 min
|
Type
|
WAIT
|
Details
|
the jacket temperature was ramped to 20° C. over 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
the crystalline solid was collected by filtration
|
Type
|
WASH
|
Details
|
rinsed with acetone (5 liters)
|
Type
|
CUSTOM
|
Details
|
dried in vacuo at 50° C.
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
P(=O)(OCN1C(C=C(C=C1)NC(C1=C(C=C(C=C1)C(F)(F)F)OC1=C(C=C(C=C1)F)C)=O)=O)(O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1917.7 g | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 82.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |